molecular formula C11H10FI B2781012 1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287273-69-0

1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2781012
CAS No.: 2287273-69-0
M. Wt: 288.104
InChI Key: KBJHLKMNUIHLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions, while the iodine atom facilitates cross-coupling reactions. The bicyclo[1.1.1]pentane core provides a rigid scaffold that influences the overall molecular conformation and reactivity .

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provide distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FI/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJHLKMNUIHLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.